molecular formula C9H7ClO4 B8527462 3-(Carboxymethyl)-2-chlorobenzoic acid

3-(Carboxymethyl)-2-chlorobenzoic acid

Cat. No. B8527462
M. Wt: 214.60 g/mol
InChI Key: WOBHBXVGJDVGMX-UHFFFAOYSA-N
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Patent
US08476265B2

Procedure details

Concentrated sulfuric acid (60 mL) was added dropwise to ice-cold water (75 mL) and the resulting solution was added to 2-chloro-3-(cyanomethyl)benzoic acid [Aromatic Intermediate 11, step b] (14 g). The resulting suspension was heated to reflux (165° C.) for 30 min during which the starting material dissolved and a new precipitate was observed. The reaction was allowed to cool and was diluted with water (250 mL) and extracted with ethyl acetate (3×500 mL). The combined organic phases were washed with water (250 mL) and brine (250 mL), then dried over magnesium sulphate and evaporated to give the subtitled compound as a white solid. Yield 13.7 g.
Quantity
60 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)[OH:2].[Cl:6][C:7]1[C:15]([CH2:16][C:17]#N)=[CH:14][CH:13]=[CH:12][C:8]=1[C:9]([OH:11])=[O:10].[OH2:19]>>[C:17]([CH2:16][C:15]1[C:7]([Cl:6])=[C:8]([CH:12]=[CH:13][CH:14]=1)[C:9]([OH:11])=[O:10])([OH:2])=[O:19]

Inputs

Step One
Name
Quantity
60 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
ice
Quantity
75 mL
Type
reactant
Smiles
Step Two
Name
Quantity
14 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC=C1CC#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC=C1CC#N
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
165 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was heated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×500 mL)
WASH
Type
WASH
Details
The combined organic phases were washed with water (250 mL) and brine (250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)CC=1C(=C(C(=O)O)C=CC1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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